molecular formula C9H11NO B163355 5-Isopropylpicolinaldehyde CAS No. 137013-14-0

5-Isopropylpicolinaldehyde

Cat. No.: B163355
CAS No.: 137013-14-0
M. Wt: 149.19 g/mol
InChI Key: ZMIPJSJRIRWJBY-UHFFFAOYSA-N
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Description

5-Isopropylpicolinaldehyde is a chemical reagent designed for use in scientific research and development. As a functionalized picolinaldehyde, its primary research value lies in its role as a versatile building block for the synthesis of more complex molecules. Aldehyde-functionalized heterocyclic compounds like this one are commonly employed in medicinal chemistry efforts, particularly in the construction of novel compounds for biological evaluation . Similar structural motifs are frequently explored in the design of potential therapeutics, including the development of allosteric modulators for various biological targets . For instance, research into selective NMDA receptor potentiators has utilized pyrrolidinone scaffolds accessed from aldehyde precursors, highlighting the importance of such intermediates in neuroscience drug discovery . Furthermore, in the field of metallodrug design, picolinaldehyde derivatives can serve as key ligands for metal coordination, contributing to the development of new compounds with investigational biological activities . This product is intended for use by qualified researchers in laboratory settings only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propan-2-ylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7(2)8-3-4-9(6-11)10-5-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIPJSJRIRWJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568195
Record name 5-(Propan-2-yl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137013-14-0
Record name 5-(Propan-2-yl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Isopropylpicolinaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. researchgate.net It relies on the magnetic properties of atomic nuclei, allowing chemists to map out the carbon and hydrogen framework of a molecule. researchgate.nethmdb.ca

Application of High-Resolution NMR Techniques

For a molecule like 5-Isopropylpicolinaldehyde, high-resolution 1H and 13C NMR spectroscopy would be indispensable for confirming its structure. These techniques offer precise information on the chemical environment, connectivity, and number of different types of protons and carbons. libretexts.org

Expected ¹H NMR Spectrum: The ¹H NMR spectrum would show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals is influenced by the local electronic environment. oregonstate.edu

Aldehyde Proton: A highly deshielded singlet would be expected in the δ 9-10 ppm region, a characteristic chemical shift for an aldehyde proton. oregonstate.eduvulcanchem.com

Aromatic Protons: The three protons on the pyridine (B92270) ring would appear in the aromatic region (δ 7.0-9.0 ppm). Due to their different positions relative to the nitrogen and the two substituents, they would likely appear as distinct multiplets (doublet, doublet of doublets), with their coupling patterns revealing their connectivity.

Isopropyl Group Protons: This group would give rise to two signals. A septet (a multiplet split into seven lines) would be expected for the single methine (CH) proton around δ 3.0-4.0 ppm, coupled to the six equivalent methyl protons. The two methyl (CH₃) groups would appear as a doublet further upfield, likely around δ 1.2-1.5 ppm. hmdb.ca

Integration: The relative areas under each signal would correspond to the number of protons generating that signal (e.g., 1H for the aldehyde, 1H for the methine, 6H for the methyls). libretexts.org

Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum provides a direct look at the carbon skeleton. libretexts.org Each non-equivalent carbon atom in this compound would produce a separate signal.

Carbonyl Carbon: The aldehyde carbonyl carbon is typically the most deshielded, with an expected chemical shift in the δ 190-200 ppm range. libretexts.orglibretexts.org

Aromatic Carbons: The carbons of the pyridine ring would resonate between δ 120-160 ppm. The carbon attached to the nitrogen would be distinct from the others.

Isopropyl Group Carbons: The methine carbon would appear around δ 30-40 ppm, while the two equivalent methyl carbons would be found at a more shielded (upfield) position, typically δ 20-25 ppm. sigmaaldrich.com

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the assignments. rsc.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), would be employed to establish the connectivity between protons and carbons, providing unambiguous structural confirmation. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound These are estimated values based on typical chemical shifts for similar functional groups and structures.

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)
Aldehyde (-CHO)9.5 - 10.5Singlet (s)190 - 200
Pyridine Ring Protons7.5 - 8.8Multiplets (m)120 - 160
Isopropyl -CH3.0 - 4.0Septet (sept)30 - 40
Isopropyl -CH₃1.2 - 1.5Doublet (d)20 - 25

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrations of molecular bonds. vscht.cz These two methods are often complementary; IR spectroscopy measures the absorption of infrared light due to changes in dipole moment during a vibration, while Raman spectroscopy measures the scattering of light from vibrations that cause a change in polarizability. organicchemistrydata.org

Elucidation of Vibrational Modes and Functional Group Identification

The IR and Raman spectra of this compound would provide a characteristic "fingerprint" of the molecule, allowing for the identification of its key functional groups. specac.com

Expected Infrared (IR) Spectrum:

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group would be prominent in the region of 1685-1730 cm⁻¹. vscht.czutdallas.edu

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group would be observed just below 3000 cm⁻¹. wikipedia.org A distinctive, medium-intensity C-H stretch for the aldehyde proton itself is expected around 2720 cm⁻¹ and 2820 cm⁻¹. vscht.cz

C=C and C=N Stretches: Vibrations from the pyridine ring would result in several bands in the 1400-1600 cm⁻¹ region. specac.com

Expected Raman Spectrum:

Aromatic Ring Vibrations: The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum, providing complementary information to the IR data. vscht.cz

C-H Bending and Stretching: Aliphatic C-H bending and stretching modes of the isopropyl group would also be visible. mdpi.com

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound These are estimated values based on characteristic group frequencies.

Vibrational ModeFunctional GroupExpected IR Frequency (cm⁻¹)Expected Intensity
C-H Stretch (Aromatic)Pyridine Ring3000 - 3100Medium
C-H Stretch (Aliphatic)Isopropyl Group2850 - 2970Strong
C-H Stretch (Aldehyde)-CHO~2720 and ~2820Medium, often sharp
C=O StretchAldehyde1685 - 1730Strong, sharp
C=C / C=N StretchPyridine Ring1400 - 1600Medium to Strong
C-H BendIsopropyl Group1370 - 1470Medium

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. organic-chemistry.org It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. msu.edu

Advanced High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular weight of this compound. msu.edu This allows for the calculation of its exact molecular formula (C₉H₁₁NO), distinguishing it from other compounds with the same nominal mass.

Expected Fragmentation Pattern: Upon ionization in the mass spectrometer, the molecular ion (M⁺˙) would be formed. For this compound, the nominal molecular weight is 149 g/mol . This molecular ion would then undergo characteristic fragmentation. chemguide.co.uk

Loss of Hydrogen: A peak at m/z 148 would correspond to the loss of the aldehydic hydrogen radical (M-1), a common fragmentation for aldehydes. libretexts.org

Loss of CHO: A peak at m/z 120 would indicate the loss of the formyl radical (M-29). libretexts.orgchemguide.co.uk

Loss of Isopropyl Group: Cleavage of the isopropyl group would result in a fragment at m/z 106. The isopropyl cation itself could also be observed at m/z 43.

Benzylic-type Cleavage: The bond between the isopropyl group and the pyridine ring could cleave, leading to a stable pyridinylmethyl-type cation.

Table 3: Predicted Mass Spectrometry Fragments for this compound These are predicted fragments based on common fragmentation rules for aldehydes and substituted pyridines.

m/z ValuePredicted Fragment IdentityDescription
149[C₉H₁₁NO]⁺˙Molecular Ion (M⁺˙)
148[M - H]⁺Loss of aldehyde hydrogen radical
134[M - CH₃]⁺Loss of a methyl radical from the isopropyl group
120[M - CHO]⁺Loss of the formyl radical
106[M - C₃H₇]⁺Loss of the isopropyl radical
43[C₃H₇]⁺Isopropyl cation

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org The technique involves diffracting a beam of X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, and bond angles can be determined with high precision. nih.gov

Should single crystals of this compound be grown, X-ray diffraction analysis would provide an unambiguous confirmation of its structure. It would reveal:

The exact bond lengths and angles of the pyridine ring, the aldehyde group, and the isopropyl substituent.

The planarity of the pyridine ring and the orientation of the substituents relative to the ring.

The intermolecular interactions (e.g., hydrogen bonding, π-stacking) that govern how the molecules pack together in the crystal lattice. mdpi.com

This technique would complement the data from spectroscopic methods, which describe the molecule's structure primarily in solution (NMR) or as an average of all molecules in the sample (IR). The solid-state structure can reveal subtle conformational details that are not apparent from other techniques. sisweb.com

Integration of Advanced Spectroscopic Techniques for Holistic Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be highly informative. The aldehydic proton is expected to appear as a singlet in the downfield region, typically between δ 9.8 and 10.2 ppm, a characteristic chemical shift for aldehydes attached to an aromatic ring. The protons on the pyridine ring would exhibit distinct signals in the aromatic region (δ 7.0-9.0 ppm). The isopropyl group would be identifiable by a septet for the methine proton and a doublet for the two equivalent methyl groups, with coupling constants around 7 Hz.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by identifying all unique carbon environments. The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of δ 190-200 ppm. The carbons of the pyridine ring would appear in the aromatic region (δ 120-160 ppm), and the carbons of the isopropyl group would be found in the aliphatic region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
Aldehyde H9.8 - 10.2-s
Aldehyde C-190 - 200s
Pyridine H-37.8 - 8.2120 - 125d
Pyridine H-47.5 - 7.9135 - 140d
Pyridine H-68.5 - 8.9148 - 152s
Isopropyl CH3.0 - 3.430 - 35sept
Isopropyl CH₃1.2 - 1.422 - 25d

Note: Predicted values are based on data from analogous substituted picolinaldehydes and general NMR principles.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption band is expected in the region of 1700-1720 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde. utdallas.edu The presence of the aldehyde is further confirmed by two weaker C-H stretching bands around 2820 and 2720 cm⁻¹. pg.edu.pl The aromatic nature of the pyridine ring would give rise to C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, as well as C-H stretching vibrations just above 3000 cm⁻¹. The aliphatic C-H bonds of the isopropyl group would show stretching vibrations just below 3000 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aldehyde C-H Stretch~2820 and ~2720Weak
Aliphatic C-H Stretch2850 - 2970Medium
Aromatic C-H Stretch3000 - 3100Weak
Carbonyl (C=O) Stretch1700 - 1720Strong
Aromatic C=C/C=N Stretch1400 - 1600Medium-Weak

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation. For this compound (C₉H₁₁NO), the molecular weight is 149.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 149. chim.lu

Common fragmentation pathways for aldehydes include the loss of the aldehyde proton (M-1) leading to a peak at m/z 148, and the loss of the entire formyl group (M-29) resulting in a peak at m/z 120. arizona.edu The isopropyl group could also undergo fragmentation, leading to the loss of a methyl group (M-15) to give a peak at m/z 134. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental formula.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

m/z Predicted Fragment Description
149[C₉H₁₁NO]⁺Molecular Ion (M⁺)
148[C₉H₁₀NO]⁺Loss of H from aldehyde
134[C₈H₈NO]⁺Loss of a methyl group
120[C₈H₁₀N]⁺Loss of the formyl group

By integrating the data from these three powerful spectroscopic techniques, a comprehensive and unambiguous structural characterization of this compound can be achieved. NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS establishes the molecular weight and fragmentation patterns. This holistic approach is fundamental in modern chemical analysis for the definitive identification of novel compounds.

Computational and Theoretical Investigations of 5 Isopropylpicolinaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational method to investigate the electronic structure and reactivity of molecules like 5-isopropylpicolinaldehyde. wikipedia.orgmpg.de DFT calculations are based on the principle that the ground-state electron density of a many-electron system uniquely determines its properties. mpg.descispace.com This approach is often more computationally feasible than traditional wavefunction-based methods, especially for larger systems. mpg.de

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry for understanding and predicting the reactivity of molecules. fiveable.menumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. fiveable.menumberanalytics.com The energy and symmetry of these orbitals are crucial in determining the feasibility and outcome of a chemical reaction. numberanalytics.com

For this compound, the HOMO represents the orbital most likely to donate electrons, while the LUMO is the orbital most capable of accepting electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity. nih.gov FMO analysis can predict the regioselectivity and stereochemistry of reactions, such as cycloadditions, by examining the orbital overlap between the reactants. fiveable.meimperial.ac.uk

ParameterDescriptionSignificance for this compound
HOMO Energy (EHOMO) Energy of the Highest Occupied Molecular Orbital.Indicates the molecule's ability to donate electrons. A higher EHOMO suggests stronger nucleophilic character.
LUMO Energy (ELUMO) Energy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's ability to accept electrons. A lower ELUMO suggests stronger electrophilic character.
HOMO-LUMO Gap (ΔE) The energy difference between ELUMO and EHOMO.A smaller gap suggests higher reactivity and lower kinetic stability.

Mechanistic Elucidation of Chemical Transformations via DFT

DFT calculations are instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. researchgate.netmdpi.com By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the rate-determining steps. researchgate.netmatlantis.com This provides valuable insights into reaction pathways, allowing for the rationalization of experimentally observed outcomes and the prediction of new reactivity. rsc.org

For instance, in a catalyzed reaction, DFT can model the interaction of this compound with the catalyst, detailing the catalytic cycle. mdpi.com It can help understand how the catalyst activates the substrate and facilitates bond-forming or bond-breaking processes. beilstein-journals.org Theoretical studies can also explore different possible mechanistic pathways, such as stepwise versus concerted mechanisms, and determine the most energetically favorable route. mdpi.com For example, in cycloaddition reactions, DFT can distinguish between a radical-mediated pathway and a concerted pericyclic mechanism. mdpi.com

Computational Methodologies: Basis Set and Functional Selection Strategies

The accuracy of DFT calculations heavily relies on the choice of the exchange-correlation functional and the basis set. chemrxiv.org

Functionals: The exchange-correlation functional is an approximation of the complex many-body electron interactions. wikipedia.org Functionals are categorized into different "rungs" on a ladder of increasing sophistication and computational cost, from Local Density Approximation (LDA) and Generalized Gradient Approximations (GGAs) to meta-GGAs and hybrid functionals, which include a portion of exact Hartree-Fock exchange. chemrxiv.org The choice of functional should be guided by the specific properties being investigated and the nature of the chemical system. chemrxiv.org For many organic molecules, hybrid functionals like B3LYP often provide a good balance of accuracy and computational efficiency. computationalscience.orgresearchgate.net

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. q-chem.com Larger basis sets provide a more accurate description of the electron distribution but also increase the computational cost. computationalscience.org Common basis sets include the Pople-style basis sets (e.g., 6-31G(d,p)) and the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ). computationalscience.org The inclusion of polarization functions (e.g., d, p) allows for more flexibility in describing anisotropic electron distributions, while diffuse functions are important for describing anions and weak interactions. q-chem.com For calculations involving this compound, a split-valence basis set with polarization functions, such as 6-311+G(d,p), is often a suitable choice for achieving reliable results. chemrxiv.orgcomputationalscience.org

ComponentKey Considerations for this compoundCommon Choices
Functional Balance between accuracy and computational cost. Inclusion of dispersion corrections is often recommended. chemrxiv.orgB3LYP, M06-2X, ωB97X-D
Basis Set Adequately describe both the aromatic ring and the alkyl and aldehyde functional groups. Inclusion of polarization and diffuse functions for accurate electronic properties. q-chem.comPople: 6-31G(d,p), 6-311+G(d,p). Dunning: cc-pVDZ, aug-cc-pVDZ

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes and intermolecular interactions of this compound. researchgate.netmdpi.com These simulations can reveal the dynamic nature of the molecule and its interactions with its environment, such as a solvent or a biological receptor. frontiersin.org

MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them. galaxyproject.org This is particularly important for flexible molecules where different conformations may exhibit different reactivity or biological activity. Furthermore, MD simulations can shed light on the nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial for understanding the behavior of the molecule in solution or in a condensed phase. frontiersin.org

Quantum Chemical Parameters and Derived Reactivity Descriptors

From the electronic structure calculations, a variety of quantum chemical parameters and reactivity descriptors can be derived to quantify the chemical behavior of this compound. nih.govrasayanjournal.co.in These descriptors provide a quantitative basis for understanding and predicting its reactivity. rsc.org

Key quantum chemical parameters include the energies of the frontier molecular orbitals (HOMO and LUMO), which are used to calculate several global reactivity descriptors. researchgate.net

DescriptorFormulaInterpretation for this compound
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2A measure of the molecule's ability to attract electrons. nih.gov
Chemical Hardness (η) η = (I - A) / 2A measure of the molecule's resistance to changes in its electron distribution. nih.gov A higher hardness value indicates lower reactivity. researchgate.net
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating the molecule's polarizability. rasayanjournal.co.in
Electrophilicity Index (ω) ω = μ2 / (2η) (where μ is the chemical potential, μ ≈ -χ)A measure of the molecule's ability to act as an electrophile. rasayanjournal.co.in

These descriptors, calculated using DFT, provide a powerful framework for comparing the reactivity of this compound with other related compounds and for understanding its behavior in different chemical environments. mdpi.com

In Silico Screening and Virtual Ligand Design for Structure-Based Research

In silico screening and virtual ligand design are computational techniques that play a crucial role in modern drug discovery and materials science. researchgate.netjmpas.com These methods utilize the three-dimensional structure of a target, such as an enzyme or receptor, to identify or design molecules that can bind to it with high affinity and selectivity. mdpi.comfrontiersin.org

For this compound, if it were being investigated as a potential ligand for a biological target, structure-based virtual screening could be employed. nih.gov This process involves docking a library of compounds, including derivatives of this compound, into the binding site of the target protein. frontiersin.org The binding poses and affinities are then evaluated using scoring functions to identify promising candidates for further experimental testing. frontiersin.org

Coordination Chemistry of 5 Isopropylpicolinaldehyde As a Ligand

Chelation Behavior and Ligand Design Principles of Picolinaldehyde Derivatives

Picolinaldehyde derivatives are effective chelating agents, primarily due to the presence of a pyridine (B92270) nitrogen atom and an adjacent aldehyde group. This arrangement allows the ligand to act as a bidentate donor, coordinating to a metal ion through the nitrogen and oxygen atoms to form a stable five-membered chelate ring. The fundamental design principle revolves around this N,O-donor set, which is a common motif in coordination chemistry.

The versatility of the picolinaldehyde scaffold allows for the synthesis of more complex, multidentate ligands. For instance, condensation of the aldehyde group with hydrazines or amines can yield tridentate N,N,N donor ligands, such as picolinaldehyde 2-pyridylhydrazone (PAPYH). nih.govacs.org These ligands can coordinate to a metal center with one or two molecules, leading to various coordination numbers and geometries. nih.gov The design of these ligands is often inspired by well-known systems, and the introduction of substituents onto the pyridine ring, such as the isopropyl group in 5-Isopropylpicolinaldehyde, is a key strategy to modulate the properties of the resulting metal complexes. nih.govacs.org

The introduction of an electron-donating group like isopropyl at the 5-position of the pyridine ring is expected to increase the electron density on the nitrogen atom, thereby enhancing its sigma-donating capability to the metal center. This can lead to stronger metal-ligand bonds and influence the electronic structure and reactivity of the complex. Furthermore, the steric bulk of the isopropyl group can play a significant role in dictating the coordination geometry and the accessibility of the metal center. In the design of functional pincer ligands, which are crucial for catalysis, the electronic and steric properties of the ligand backbone are critical for performance. goettingen-research-online.de

Synthesis and Comprehensive Characterization of Metal Complexes

The synthesis of metal complexes involving picolinaldehyde-based ligands typically follows straightforward procedures. A common method involves the reaction of the ligand with a metal salt, such as a nitrate (B79036) or chloride salt of a transition metal, in a suitable solvent like ethanol (B145695) or methanol. nih.govacs.orgsysrevpharm.org For instance, reacting a picolinaldehyde derivative with divalent metal nitrates like those of nickel(II), copper(II), or zinc(II) in ethanol can yield complexes with varying stoichiometries, such as [M(L)₂(NO₃)₂] or [M(L)(NO₃)₂]. nih.govacs.org The synthesis can also be performed in the presence of a base, such as triethylamine, to facilitate the deprotonation of certain ligand types, like hydrazones, leading to the formation of neutral or deprotonated complexes. nih.govacs.org In some cases, the reaction can be a one-pot synthesis where the ligand is formed in situ followed by complexation. niscpr.res.in

A comprehensive characterization of the resulting metal complexes is essential to confirm their structure and properties. This involves a suite of analytical techniques:

Spectroscopic Methods:

Infrared (IR) Spectroscopy: Used to confirm the coordination of the ligand by observing shifts in the vibrational frequencies of key functional groups, such as the C=N or C=O stretches, upon binding to the metal. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex, including d-d transitions and ligand-to-metal or metal-to-ligand charge transfer bands. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of diamagnetic complexes in solution. nih.govd-nb.info

Mass Spectrometry: Techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) mass spectrometry are used to confirm the stoichiometry and mass of the complex. nih.govd-nb.info

Elemental Analysis: Provides the percentage composition of elements (C, H, N), which helps in verifying the proposed formula of the complex. scirp.orgd-nb.info

Investigation of Coordination Geometry and Stereochemistry in Metal-5-Isopropylpicolinaldehyde Complexes

The coordination geometry of a metal complex is determined by several factors, including the size of the metal ion, the steric and electronic properties of the ligands, and the metal's d-electron configuration. uni-siegen.de Picolinaldehyde-based ligands can form complexes with various coordination numbers and geometries.

Four-coordinate complexes typically adopt either a tetrahedral or a square-planar geometry. uni-siegen.de

Tetrahedral Geometry: This geometry is often favored for metal ions with a d⁰ or d¹⁰ electron configuration. libretexts.org It is also common for complexes where the central atom is small or the ligands are bulky, to minimize steric repulsion. uni-siegen.de The bond angles in a tetrahedral complex are approximately 109.5°. solubilityofthings.com For tetrahedral complexes, the crystal field splitting (Δt) is generally small, leading to high-spin configurations. libretexts.orgyoutube.com

Square-Planar Geometry: This geometry is prevalent for transition metal complexes with a d⁸ electron configuration, such as Pd(II), Pt(II), and Au(III). libretexts.orgstackexchange.com The ligands are arranged in a plane around the central metal with 90° bond angles. solubilityofthings.comsavemyexams.com The crystal field splitting in square-planar complexes is more significant than in tetrahedral ones, which often results in low-spin, diamagnetic complexes where all eight d-electrons are paired in the lower energy orbitals. youtube.comstackexchange.com The choice between tetrahedral and square planar for a d⁸ metal ion depends on the balance between the ligand field stabilization energy and the electron pairing energy. stackexchange.com

For a ligand like this compound, its complexes with d¹⁰ ions like Zn(II) or d⁷ ions like Co(II) in certain environments might favor a tetrahedral geometry. In contrast, its complexes with d⁸ ions like Ni(II) or Pd(II) could potentially adopt a square-planar geometry, particularly if the ligand field is sufficiently strong.

Octahedral Geometry: This is the most common coordination geometry for transition metal complexes, corresponding to a coordination number of six. uni-siegen.desolubilityofthings.com An octahedral arrangement involves six ligands positioned symmetrically around the central metal ion, with bond angles of 90° between adjacent ligands. savemyexams.com This geometry can be achieved by the coordination of:

Six monodentate ligands.

Three bidentate ligands, such as three this compound molecules.

Two tridentate ligands. savemyexams.com Complexes of picolinaldehyde derivatives with metals like Ni(II), Zn(II), and Co(III) have been shown to form octahedral structures by coordinating two tridentate hydrazone ligands. nih.govacs.org Such complexes can exhibit stereoisomerism, including facial (fac) and meridional (mer) isomers for tridentate ligands, and delta (Δ) and lambda (Λ) helical isomers for chiral structures. wikipedia.orgnih.gov

Higher Coordination Geometries: Coordination numbers of five, seven, or higher are less common but possible. Five-coordinate complexes can adopt either trigonal bipyramidal or square pyramidal geometries. solubilityofthings.comcatalysis.blog Trigonal bipyramidal is a common arrangement for some transition metal complexes, while square pyramidal geometry is found in certain biological systems like porphyrins. uni-siegen.decatalysis.blog The geometry can be predicted using the geometry index (τ), which is 1 for an ideal trigonal bipyramidal structure and 0 for an ideal square pyramidal structure. wikipedia.org

Table 1: Common Coordination Geometries and Associated Features This table is interactive. You can sort and filter the data.

Coordination Number Geometry Typical d-electron count Bond Angles Key Characteristics
4 Tetrahedral d⁰, d¹⁰ ~109.5° Favored by small metals or bulky ligands; typically high-spin. uni-siegen.delibretexts.org
4 Square Planar d⁸ 90° Common for Pd(II), Pt(II); typically low-spin and diamagnetic. libretexts.orgstackexchange.com
5 Trigonal Bipyramidal Varies 90°, 120° One of two common geometries for 5-coordination. catalysis.blog
5 Square Pyramidal Varies 90° Less common than trigonal bipyramidal. catalysis.blog
6 Octahedral Most common 90° Most prevalent geometry in transition metal chemistry; allows for various isomers. solubilityofthings.comsavemyexams.com

Electronic Structure and Metal-Ligand Bonding Analysis in Coordination Compounds

The electronic properties and bonding in transition metal complexes are typically described using Ligand Field Theory (LFT), an extension of Crystal Field Theory (CFT). libretexts.orgyoutube.com When ligands like this compound approach a central metal ion, their electric field causes the five degenerate d-orbitals of the metal to split into different energy levels. youtube.com

In an Octahedral Field: The d-orbitals split into two sets: a lower-energy triplet (t₂g: dxy, dyz, dxz) and a higher-energy doublet (eg: dz², dx²-y²). libretexts.org The energy separation is denoted as Δo (the octahedral ligand field splitting parameter). Ligands that cause a large splitting are called strong-field ligands, while those causing a small splitting are weak-field ligands. youtube.com For d⁴ through d⁷ electron configurations, this splitting leads to two possibilities:

High-spin: When Δo is smaller than the electron pairing energy (P), electrons will occupy the higher-energy eg orbitals before pairing in the t₂g orbitals. libretexts.org

Low-spin: When Δo is larger than P, electrons will pair in the t₂g orbitals before occupying the eg orbitals. libretexts.org

In a Tetrahedral Field: The splitting pattern is inverted and smaller compared to an octahedral field (Δt ≈ 4/9 Δo). The e set (dx²-y², dz²) is lower in energy, and the t₂ set (dxy, dyz, dxz) is higher. Due to the small Δt, tetrahedral complexes are almost always high-spin. youtube.comlibretexts.org

In a Square Planar Field: The d-orbital splitting is more complex. The dx²-y² orbital is significantly destabilized and is the highest in energy, often remaining unoccupied in d⁸ complexes. libretexts.org

The metal-ligand bond in a complex with this compound involves a σ-bond formed by the donation of the lone pair of electrons from the pyridine nitrogen to a vacant metal orbital. Additionally, there is the potential for π-interaction. The pyridine ring has an empty π* anti-bonding orbital that can accept electron density from filled metal d-orbitals, a phenomenon known as π-backbonding. nih.gov This strengthens the metal-ligand bond and is particularly important for metals in low oxidation states. The electron-donating isopropyl group would increase the energy of the pyridine π* orbitals, potentially making π-backbonding less favorable compared to unsubstituted picolinaldehyde.

Spectroscopic Probes for Elucidating Metal-Ligand Interactions within Complexes

Spectroscopy is a powerful tool for investigating the intricate details of metal-ligand interactions.

UV-Visible Spectroscopy: The electronic spectra of transition metal complexes are characterized by two main types of transitions. Ligand field (or d-d) transitions occur between the split d-orbitals and are typically weak. Charge-transfer (CT) transitions, which involve the movement of an electron between the metal and the ligand (LMCT or MLCT), are much more intense. nih.gov The energies of these transitions provide direct information about the ligand field splitting (Δo) and the electronic structure of the complex. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is highly sensitive to changes in bond vibrations upon complexation. The coordination of this compound to a metal ion can be confirmed by observing shifts in the vibrational frequencies of the pyridine ring and the carbonyl group. For example, the C=N stretching mode in related Schiff base complexes shifts to a lower frequency upon coordination, indicating a weakening of the bond as electron density is drawn towards the metal. mdpi.com New bands appearing at lower frequencies (typically < 600 cm⁻¹) can often be assigned to the metal-nitrogen (νM-N) and metal-oxygen (νM-O) vibrations, providing direct evidence of bond formation. mdpi.commdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is applicable to complexes with unpaired electrons (paramagnetic species), such as those of Cu(II) or high-spin Ni(II). nih.gov The EPR spectrum provides detailed information about the electronic environment of the unpaired electron, including the symmetry of the coordination sphere and the nature of the metal-ligand bonding. scirp.org For instance, analysis of the g-values and hyperfine coupling constants can help distinguish between different coordination geometries. nih.gov

Table 2: Spectroscopic Techniques and Their Applications in Coordination Chemistry This table is interactive. You can sort and filter the data.

Spectroscopic Technique Information Obtained Typical Observations for Picolinaldehyde Complexes
UV-Visible (UV-Vis) Electronic transitions (d-d, charge transfer), Ligand field strength (Δ) Absorption bands corresponding to π→π, n→π, d-d, and LMCT/MLCT transitions. nih.gov
Infrared (IR) Vibrational frequencies of functional groups, evidence of coordination Shift in pyridine ring and C=O/C=N vibrations upon complexation; new M-N and M-O bands. mdpi.com
NMR (¹H, ¹³C) Molecular structure in solution for diamagnetic complexes Chemical shifts change upon coordination; provides information on ligand conformation. nih.gov
EPR/ESR Electronic environment of unpaired electrons in paramagnetic complexes g-values and hyperfine splitting patterns indicative of coordination geometry and M-L covalency. nih.govscirp.org
Mass Spectrometry Molecular weight and stoichiometry of the complex Detection of the molecular ion peak [M]⁺ or fragments like [M-L]⁺. d-nb.info

Advanced Research Applications of 5 Isopropylpicolinaldehyde and Its Derivatives

Catalytic Applications in Organic Transformations

The unique structural features of 5-Isopropylpicolinaldehyde, namely the pyridine (B92270) ring and the aldehyde group, suggest its potential as a precursor for a variety of ligands used in catalysis. The nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde can act as coordination sites for metal centers, forming stable complexes that can catalyze organic reactions.

Homogeneous Catalysis Utilizing this compound-Derived Complexes

In homogeneous catalysis, catalysts are in the same phase as the reactants. Complexes derived from this compound could be synthesized to act as soluble catalysts. For instance, Schiff base ligands, formed by the condensation of the aldehyde group with primary amines, can chelate to metal ions, creating catalysts for various transformations. The isopropyl group on the pyridine ring can influence the steric and electronic properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity.

Design and Application of Heterogeneous Catalysts, including Nanomaterial-Supported Systems

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, this compound-derived complexes can be immobilized on solid supports to create heterogeneous catalysts. This process, known as heterogenization, combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Potential solid supports include:

Polymers: Polystyrene or other functionalized polymers can be used to anchor the catalytic complexes.

Inorganic Oxides: Silica (SiO2) and alumina (Al2O3) are common supports due to their high surface area and thermal stability.

Nanomaterials: Carbon nanotubes, graphene, and magnetic nanoparticles offer unique properties such as high surface-to-volume ratios and ease of separation (in the case of magnetic nanoparticles), making them attractive supports for advanced catalytic systems. The design of such catalysts would involve modifying the surface of the nanomaterial to covalently bond with the this compound-derived ligand or complex.

Specific Reaction Types and Their Catalytic Efficiencies

Derivatives of this compound could potentially catalyze a range of organic reactions. The efficiency of these catalysts would be evaluated based on metrics such as yield, turnover number (TON), and turnover frequency (TOF).

Reaction TypePotential Catalyst Derived From this compoundExpected Outcome
Condensation Reactions Metal complexes of Schiff bases derived from this compound.Catalyzing aldol or Knoevenagel condensations, crucial C-C bond-forming reactions in organic synthesis.
Oxidation Reactions Coordination complexes with transition metals known for oxidation catalysis (e.g., Mn, Co, Cu).Facilitating the selective oxidation of alcohols or hydrocarbons. The ligand structure would influence the selectivity towards specific oxidation products.
Coupling Reactions Palladium or nickel complexes with phosphine- or amine-functionalized ligands derived from this compound.Catalyzing cross-coupling reactions like Suzuki, Heck, or Sonogashira, which are fundamental in the synthesis of complex organic molecules.

Utility as Pharmaceutical Intermediates in Research and Development

Chemical intermediates are crucial building blocks in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The pyridine and aldehyde functionalities of this compound make it a versatile precursor for constructing more elaborate molecular architectures.

Role in the Synthetic Production of Active Pharmaceutical Ingredients (APIs)

The synthesis of an API often involves a series of chemical reactions where intermediates are sequentially transformed to build the final drug molecule. This compound can serve as a key starting material or an intermediate in the synthetic pathway of various APIs. Its aldehyde group can be readily converted into other functional groups such as alcohols, amines, or carboxylic acids, while the pyridine ring can be a core component of the final drug structure.

Contribution to the Development of Novel Drug Candidates through Intermediate Synthesis

In the quest for new drugs, medicinal chemists synthesize libraries of related compounds to identify molecules with desired biological activity. This compound can be a valuable scaffold for generating such libraries. By reacting the aldehyde with a variety of other molecules, a diverse set of derivatives can be produced. These derivatives can then be screened for their potential as new drug candidates targeting a wide range of diseases. The isopropyl-substituted pyridine moiety can be a key pharmacophore or can influence the pharmacokinetic properties of the potential drug molecule.

Applications in Medicinal Chemistry Research

The strategic modification of the this compound scaffold has emerged as a promising avenue in medicinal chemistry for the development of novel therapeutic agents. Researchers have focused on creating derivatives, particularly thiosemicarbazones, to explore their potential against a range of diseases, most notably cancer. The rationale behind this approach lies in the ability of the resulting molecules to interact with biological targets, often through the coordination of metal ions, leading to the inhibition of critical cellular processes.

Rational Design and Synthesis of Biologically Active Derivatives

The rational design of derivatives of this compound is a methodical process that begins with the identification of a biological target, such as an enzyme or receptor implicated in a disease state. For instance, ribonucleotide reductase, a crucial enzyme for DNA synthesis and repair, is a well-established target for anticancer drugs nih.gov. The design of inhibitors for such enzymes often involves creating molecules that can effectively chelate the metal ions essential for their catalytic activity.

Thiosemicarbazones, synthesized through the condensation of an aldehyde or ketone with a thiosemicarbazide, are excellent metal chelators. The synthesis of this compound thiosemicarbazone and its analogs is a straightforward and efficient process, typically involving the reaction of this compound with an appropriate thiosemicarbazide in a suitable solvent, often with acid catalysis. This synthetic accessibility allows for the systematic modification of the thiosemicarbazone moiety to fine-tune the biological activity of the resulting compounds.

The design strategy often incorporates the following principles:

Introduction of a Pharmacophore: The thiosemicarbazone moiety itself acts as a pharmacophore, a molecular feature responsible for a drug's pharmacological activity.

Bioisosteric Replacement: The isopropyl group can be replaced by other functional groups to probe the electronic and steric requirements for optimal biological activity.

An example of a rationally designed derivative is the class of α-N-heterocyclic thiosemicarbazones, which includes the well-known anticancer agent Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone). The design of Triapine and its analogs has been guided by the need for potent ribonucleotide reductase inhibitors nih.gov.

The synthesis of these derivatives allows for the creation of a library of compounds with varied substituents, which can then be screened for their biological activity. This approach facilitates the identification of lead compounds for further development.

Table 1: Examples of Rationally Designed Thiosemicarbazone Derivatives and their Synthetic Precursors

Derivative ClassStarting AldehydeKey Design FeatureIntended Biological Target
5-Alkylpicolinaldehyde ThiosemicarbazonesThis compoundModulation of lipophilicity via the alkyl groupRibonucleotide Reductase
Substituted Pyridyl ThiosemicarbazonesVarious substituted picolinaldehydesElectronic and steric modifications on the pyridine ringTopoisomerase, Protein Kinases
Quinoline-based Thiosemicarbazones2-QuinolinecarboxaldehydeExtended aromatic system for enhanced DNA interactionDNA, Topoisomerase

Systematic Exploration of Structure-Activity Relationships (SAR) in Related Chemical Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically altering the chemical structure of a compound to observe the effect on its biological activity. For derivatives of this compound, SAR studies provide critical insights into the molecular features necessary for their therapeutic effects.

Key aspects of SAR for pyridyl thiosemicarbazones include:

The Pyridine Ring: The nitrogen atom in the pyridine ring is a key coordination site for metal ions. Substituents on the pyridine ring can significantly influence the electronic properties and steric hindrance around this coordination site, thereby affecting the stability and reactivity of the metal complex. The position of the substituent is also crucial; for instance, substitutions at the 3- and 5-positions of the pyridine ring have been shown to impact the antitumor activity of pyridine-2-carboxaldehyde thiosemicarbazones rsc.org.

The Thiosemicarbazone Moiety: Modifications to the thiosemicarbazone part of the molecule, such as substitution on the terminal nitrogen atom (N4), can have a profound effect on biological activity. For example, N4-disubstitution in di-2-pyridylketone thiosemicarbazones has been shown to be important for their cytotoxicity against resistant cancer cells.

Table 2: Structure-Activity Relationship Trends in Pyridyl Thiosemicarbazones

Structural ModificationObserved Effect on Biological ActivityRationale
Substitution on the pyridine ring (e.g., amino group at position 3)Increased anticancer activity rsc.orgAlters the electronic properties and coordination ability of the pyridine nitrogen.
Variation of alkyl group at position 5Modulation of lipophilicity and cell permeability.Affects the hydrophobic interactions with the target protein.
Substitution on the terminal N4-position of the thiosemicarbazoneCan enhance or decrease activity depending on the substituent.Influences the coordination chemistry and steric profile of the molecule.

Elucidation of Molecular Mechanisms of Biological Interactions (e.g., enzyme inhibition, receptor binding)

Understanding the molecular mechanism by which derivatives of this compound exert their biological effects is crucial for their development as therapeutic agents. A primary mechanism of action for many thiosemicarbazones is the inhibition of enzymes that are critical for cell survival and proliferation.

Enzyme Inhibition:

Many thiosemicarbazones, including those derived from picolinaldehydes, function as potent inhibitors of metalloenzymes. The mechanism often involves the following steps:

Metal Chelation: The thiosemicarbazone ligand chelates essential metal ions, such as iron (Fe), copper (Cu), or zinc (Zn), from the active site of the enzyme. The pyridine nitrogen, the azomethine nitrogen, and the thione sulfur act as the donor atoms for metal coordination.

Formation of a Redox-Active Complex: The resulting metal complex can be redox-active, meaning it can participate in oxidation-reduction reactions. This can lead to the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which can damage cellular components like DNA and proteins, ultimately leading to cell death.

Direct Enzyme Inhibition: The binding of the thiosemicarbazone or its metal complex to the enzyme can directly block the active site, preventing the substrate from binding and inhibiting the enzyme's catalytic activity.

A prominent example of an enzyme targeted by thiosemicarbazones is ribonucleotide reductase (RNR) . RNR is essential for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. The anticancer drug Triapine is a potent inhibitor of RNR nih.gov. It is believed that Triapine chelates iron from the R2 subunit of RNR, thereby inactivating the enzyme and halting DNA synthesis.

Receptor Binding:

While enzyme inhibition is a major mechanism, derivatives of this compound may also interact with specific cellular receptors. Molecular docking studies can be employed to predict the binding affinity and mode of interaction of these compounds with receptor binding sites. These computational studies help in understanding the structural basis of their activity and in designing more potent and selective ligands.

Table 3: Potential Molecular Mechanisms of this compound Derivatives

MechanismDescriptionKey Biological Target(s)
Enzyme Inhibition via Metal ChelationSequestration of essential metal ions from the enzyme's active site.Ribonucleotide Reductase, Topoisomerases, Tyrosinase
Generation of Reactive Oxygen Species (ROS)Formation of a redox-active metal complex that catalyzes the production of damaging ROS.General cellular components (DNA, proteins, lipids)
Receptor BindingInteraction with specific cellular receptors to modulate their function.Various, depending on the specific derivative and disease context.

Derivatives and Analogues of 5 Isopropylpicolinaldehyde in Structure Based Research

Systematic Modification of the Picolinaldehyde Core and its Influence on Research Outcomes

The picolinaldehyde framework, characterized by a pyridine (B92270) ring with an aldehyde group at the second position, is a versatile precursor for creating complex molecules, particularly ligands for transition metals. acs.orgnih.gov Systematic modification of this core structure by introducing various substituents profoundly influences the electronic and steric properties of the molecule, thereby dictating research outcomes.

The position of the aldehyde group itself is critical; pyridine-2-carbaldehyde and its derivatives are excellent chelating agents, forming stable complexes with metal ions. nih.gov The reactivity of the core can be modulated by adding electron-withdrawing groups (like chloro- or trifluoromethyl-) or electron-donating groups (like alkyl or amino- groups) to the pyridine ring. For instance, the presence of a chlorine atom and a trifluoromethyl group enhances the electron-deficient nature of the pyridine ring, which can influence chemical reactivity and biological interactions.

Research has shown that altering substituents on the picolinaldehyde core significantly impacts the performance of resulting materials. In one study, ruthenium(II) complexes were synthesized from a library of picolinaldehyde analogues. Data modeling confirmed that variance in catalytic performance for dehalogenation reactions could be directly attributed to the properties of the ligands derived from these modified picolinaldehydes. wiley.com Similarly, modifying the substituents on iminopyridine fragments derived from picolinaldehyde affects the activity of palladium(II) complexes in the polymerization of methyl methacrylate. researchgate.net These findings underscore the principle that systematic modification of the picolinaldehyde core is a powerful strategy for developing molecules with tailored functions for specific research applications.

Synthesis and Functionalization of Side Chains for Targeted Research Applications

The synthesis and subsequent functionalization of side chains on the picolinaldehyde scaffold are key strategies for creating derivatives with highly specific properties for targeted research. These modifications allow for the introduction of new reactive sites, solubility-enhancing groups, or moieties that can participate in complex molecular assemblies.

Two primary strategies are employed for this purpose:

Post-Polymerization/Post-Synthesis Modification: This approach involves first synthesizing a polymer or a complex molecule with a reactive handle on the side chain, which is then converted to the desired functional group. For example, a methyl group on a picoline can be metalated and then reacted with various electrophiles to introduce diverse functionalities, including aldehydes, ketones, and esters. researchgate.net

Monomer Synthesis First: In this method, the picolinaldehyde monomer is first synthesized with the desired functional side chain already in place. This functionalized monomer is then used in subsequent reactions, such as polymerization or complexation. This strategy is often used to create polymers with specific properties, like reduced band gaps or enhanced stability. rsc.org

A common route for creating functionalized derivatives involves the condensation reaction between a substituted picolinaldehyde and an amine to form a Schiff base, which can then be used as a ligand. nih.gov For instance, reacting picolinaldehyde with ethane-1,2-diamine and subsequently reducing the Schiff base creates a precursor that can be further functionalized. nih.gov Furthermore, "click" chemistry has been utilized to create functionalized macrocycles and catenanes from phenanthroline building blocks containing terminal alkyne moieties, a strategy applicable to appropriately modified picolinaldehyde derivatives. researchgate.net These synthetic methodologies provide a robust toolbox for creating a diverse library of 5-isopropylpicolinaldehyde derivatives tailored for specific research goals, such as developing materials for tissue engineering or creating advanced catalytic systems. whiterose.ac.uk

Investigation of Structure-Property Relationships

Understanding the relationship between a molecule's structure and its macroscopic properties is fundamental to designing new materials and catalysts. For derivatives of this compound, research focuses on how structural changes influence catalytic efficiency, coordination selectivity, and spectroscopic shifts.

Catalytic Efficiency

Derivatives of picolinaldehyde are frequently used to synthesize ligands for transition metal catalysts. researchgate.netresearchgate.net The electronic nature and steric bulk of substituents on the pyridine ring directly modulate the activity of the metallic center. The electron-donating isopropyl group at the 5-position, for example, increases electron density on the pyridine nitrogen, which can affect the metal-ligand bond and, consequently, the catalytic cycle.

In a study involving palladium(II) complexes with imine ligands derived from various substituted picolinaldehydes, the nature of the substituent was found to significantly affect catalytic activity in the polymerization of methyl methacrylate. The complex featuring an N-furfuryl substituted ligand demonstrated the highest activity. researchgate.net Similarly, a co-catalytic system using 2-picolinaldehyde and a chiral Yb(III) complex was effective in catalyzing diastereo- and enantioselective reactions, highlighting the aldehyde's role in generating the key Schiff base intermediate. scispace.com

Catalyst/PrecursorReaction TypeSubstituent Effect on ActivityReference
Palladium(II) with iminopyridine ligandsMMA PolymerizationSubstituents on the imine moiety affect catalytic activity. N-furfuryl group showed the highest activity. researchgate.net
Iron/Cobalt/Nickel with iminopyridine ligandsEthylene OligomerizationThe metal center (Fe, Co, Ni) had a significant impact on catalytic performance and product selectivity. researchgate.net
2-Picolinaldehyde / Yb(III) complexMannich/CondensationPicolinaldehyde serves as the carbonyl catalyst to generate the active Schiff base intermediate. scispace.com
Ruthenium(II) with Schiff-base ligandsPhotocatalysisVariance in catalytic data for dehalogenation was attributed to the properties of the ligands derived from picolinaldehyde analogues. wiley.com

Coordination Selectivity

Picolinaldehyde and its derivatives readily react with primary amines to form Schiff bases, which act as versatile N,N-bidentate ligands. wiley.com The substituent at the 5-position, such as the isopropyl group, influences both the steric environment around the coordinating nitrogen atom and the ligand's electronic properties. This can lead to selective coordination with specific metal ions or dictate the geometry of the resulting complex.

Studies on bis-enaminone ligands showed that structural differences determined metal coordination selectivity; ligands based on 1,2-diamines formed complexes, while those based on 1,3- and 1,4-diamines did not. wiley.com In the synthesis of gold(III) complexes, pyridine-based ligands coordinated efficiently in a bidentate fashion, whereas analogous quinoline-based ligands showed a different, less efficient coordination pattern. d-nb.info This demonstrates that subtle changes in the heterocyclic core and its substituents are critical in determining coordination behavior and selectivity.

Ligand SystemMetal Ion(s)Key Structural Feature Influencing SelectivityOutcomeReference
Bis-enaminone ligandsVariousDiamine backbone1,2-diamine based ligands formed complexes; 1,3- and 1,4-diamine analogues did not. wiley.com
Pyridine- vs. Quinoline-based ligandsGold(III)Heterocyclic corePyridine analogues coordinated efficiently in a bidentate mode; quinoline (B57606) analogues did not. d-nb.info
Hydrazone-based ligandCopper(II)Tridentate N,N,N motifFormed copper nitrite (B80452) reductase mimetics, with pendant groups influencing catalytic activity. researchgate.net

Spectroscopic Shifts

Substituents on the picolinaldehyde ring systematically alter the molecule's electronic structure, leading to predictable shifts in its spectroscopic signatures (NMR, UV-Vis, IR). An electron-donating group like isopropyl will have a different effect on the chemical shifts of ring protons in an ¹H NMR spectrum compared to an electron-withdrawing group like a halogen. acs.org

Studies on substituted pyridine-3-carbaldehyde thiosemicarbazones showed that various substituents led to distinct shifts in their ¹H and ¹³C NMR spectra. researchgate.netwiley.com For example, the chemical shift for the thioamide carbon (C=S) was observed in the range of δ = 178.98–171.65 ppm. wiley.com Similarly, analysis of 6-bromopyridine-2-carbaldehyde (B14951) revealed that the C=O bond length and various bond angles differ between its trans and cis conformers, which is reflected in their respective spectra. mdpi.com These structure-dependent spectroscopic shifts are invaluable for characterizing new derivatives and understanding their electronic properties.

Compound FamilySpectroscopic TechniqueObserved Shift/CorrelationStructural CauseReference
Pyridine-3-carbaldehyde thiosemicarbazonesUV-Visλmax at 317 nm (for a trifluoroethoxy derivative)Electronic transitions within the conjugated system. researchgate.net
Pyridine-3-carbaldehyde thiosemicarbazones¹³C NMRThioamide carbon (C=S) signal between δ 178.98–171.65 ppm.Chemical environment of the thiosemicarbazone group. wiley.com
2-Substituted Pyridines¹H NMRProton chemical shifts correlate with Hammett σ values.Electronic effects (inductive/resonance) of the substituent. acs.org
6-Bromopyridine-2-carbaldehydeVibrational/CalculatedC=O bond length is longer in the trans conformer than the cis form.Greater π electron delocalization from the ring to the aldehyde in the trans form. mdpi.com

Comparative Studies with Other Pyridine Carbaldehyde Analogues

To fully appreciate the unique properties of this compound, it is useful to compare it with its structural isomers and other analogues. The primary isomers are pyridine-3-carbaldehyde and pyridine-4-carbaldehyde, where the aldehyde group is at different positions on the pyridine ring.

The position of the aldehyde group dramatically affects the molecule's chemical behavior. nih.gov Pyridine-2-carbaldehyde (picolinaldehyde) is unique among the isomers due to the proximity of the aldehyde group to the ring's nitrogen atom, which allows it to act as a bidentate chelating ligand. This property is central to its widespread use in coordination chemistry. nih.gov In contrast, the 3- and 4-isomers cannot form a chelate ring in the same manner and thus exhibit different coordination properties.

Furthermore, the reactivity of the carbonyl group is influenced by the electronic effects of the ring nitrogen. Positions 2 and 4 of the pyridine ring have lower electron density, which can influence the reactivity of an attached aldehyde group compared to one at position 3. researchgate.net

When comparing this compound to the unsubstituted picolinaldehyde, the key difference is the presence of the isopropyl group. This group imparts two main effects:

Electronic Effect: As an alkyl group, the isopropyl substituent is electron-donating, which increases the electron density of the pyridine ring and the basicity of the nitrogen atom.

Steric Effect: The bulky isopropyl group introduces steric hindrance, which can influence the approach of reagents to the aldehyde or the coordination geometry of its derived ligands.

Studies comparing Schiff bases derived from the three pyridinecarboxaldehyde isomers showed that the location of the carboxaldehyde group significantly alters the biological activity of the resulting compounds and their copper complexes. nih.gov Specifically, derivatives from the 2- and 4-isomers showed higher cytotoxic activity than those from the 3-isomer. nih.gov

CompoundKey Structural FeatureImpact on PropertiesRepresentative Application/FindingReference
This compound Aldehyde at C2; Isopropyl at C5Bidentate chelation; Increased electron density and steric bulk from isopropyl group.Precursor for sterically hindered, electron-rich ligands.(Inferred)
Pyridine-2-carbaldehyde (Picolinaldehyde) Aldehyde at C2Strong bidentate chelating ability.Forms robust iminopyridine complexes for catalysis. researchgate.net nih.gov
Pyridine-3-carbaldehyde (Nicotinaldehyde) Aldehyde at C3Cannot form a 5-membered chelate ring; different electronic environment.Derivatives showed lower cytotoxic activity compared to 2- and 4-isomers. nih.gov researchgate.netwiley.com
Pyridine-4-carbaldehyde (Isonicotinaldehyde) Aldehyde at C4Cannot form a 5-membered chelate ring; electronically similar to C2 position.Derivatives showed higher cytotoxic activity, similar to 2-isomers. nih.gov researchgate.net
6-Bromopyridine-2-carbaldehyde Bromo-substituent (electron-withdrawing)Modifies electronic properties and intermolecular interactions, leading to a higher melting point.Building block in supramolecular chemistry and for luminescent complexes. mdpi.com

Future Perspectives and Emerging Research Avenues for 5 Isopropylpicolinaldehyde

Integration with Artificial Intelligence and Machine Learning in Chemical Design and Discovery

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the design and discovery of new molecules and materials. For 5-Isopropylpicolinaldehyde, AI and machine learning (ML) offer powerful tools to predict its properties, design novel derivatives with enhanced functionalities, and optimize synthetic pathways.

Accelerating Catalyst and Ligand Design:

Machine learning models are increasingly being used to predict the catalytic activity and selectivity of metal complexes. nih.govchemrxiv.orgresearchgate.net For instance, deep learning models can generate new catalyst-ligand candidates by learning from existing data on their structural features and binding energies. nih.gov Variational Autoencoders (VAEs), a type of generative model, have been successfully employed to design new pyridine-based ligands for applications such as Suzuki cross-coupling reactions. nih.gov These models can explore vast chemical spaces to identify novel ligands derived from this compound that could exhibit superior performance in various catalytic transformations. By training ML models on datasets of existing picolinaldehyde-based ligands and their corresponding metal complexes, researchers can predict the stability constants and selectivity of new complexes containing the this compound scaffold. aip.orgmdpi.com This data-driven approach can significantly reduce the time and cost associated with the experimental screening of new catalysts. nih.gov

Predicting Physicochemical and Biological Properties:

AI and ML algorithms can predict a wide range of properties for new chemical entities, including their solubility, toxicity, and potential biological activities. nih.gov For this compound and its derivatives, these predictive models can guide the design of new compounds with desired characteristics for applications in medicinal chemistry or materials science. For example, ML models can be trained to predict the antifungal activity of pyridinecarbaldehyde phenylhydrazone derivatives, identifying promising candidates for further investigation. acs.org This computational pre-screening can prioritize synthetic efforts towards molecules with a higher probability of success.

Interactive Data Table: Machine Learning Models in Chemical Design

ML Model Type Application in Ligand/Catalyst Design Potential for this compound
Variational Autoencoder (VAE)Generation of novel molecular structures with desired properties.Design of new this compound-based ligands with optimized binding affinities. nih.gov
Recurrent Neural Network (RNN)Processing sequential data like SMILES strings to learn chemical features.Predicting reaction outcomes and optimizing synthesis of this compound derivatives.
Graph Neural Network (GNN)Learning from molecular graph representations to predict properties.Predicting the stability and reactivity of metal complexes with this compound.
Support Vector Machine (SVM)Classification tasks, such as predicting whether a compound will be active or inactive.Classifying potential this compound derivatives as effective catalysts or bioactive agents. chemrxiv.orgresearchgate.net

Exploration of Advanced Materials Science Applications Beyond Catalysis

The unique structural and electronic properties of picolinaldehyde derivatives make them attractive building blocks for a variety of advanced materials. The presence of the isopropyl group in this compound can further influence the properties of these materials by introducing steric bulk and altering solubility and packing arrangements.

Metal-Organic Frameworks (MOFs):

Picolinaldehyde derivatives can serve as ligands in the synthesis of Metal-Organic Frameworks (MOFs), which are crystalline porous materials with applications in gas storage, separation, and catalysis. mdpi.comjchemrev.com The aldehyde functional group can be further modified to create multidentate ligands capable of forming robust and functional MOFs. The incorporation of this compound into MOF structures could lead to materials with tailored pore sizes and functionalities. For instance, MOF-5, a well-known zinc-based MOF, has been explored for drug delivery applications when combined with biodegradable polymers. brad.ac.uk The functionalization of MOFs with picolinaldehyde derivatives could enhance their drug loading capacity and control the release of therapeutic agents.

Polymer Science:

Picolinaldehyde derivatives are also finding use in polymer science. They can be incorporated into polymer backbones or used to functionalize existing polymers to impart specific properties. For example, chitosan (B1678972), a biopolymer, has been modified with picolinaldehyde derivatives to create new materials with enhanced heavy metal removal capabilities. redalyc.orgresearchgate.netscielo.org.co The reaction of this compound with chitosan could yield novel biodegradable materials for environmental remediation. Furthermore, the electron-withdrawing nature of the pyridine (B92270) ring and the aldehyde group in picolinaldehyde derivatives suggests their potential use in the development of polymers for electronic and optical applications. smolecule.com

Nonlinear Optical (NLO) Materials:

Picolinaldehyde-based materials have been investigated for their nonlinear optical (NLO) properties. researchgate.net These materials can alter the properties of light and have applications in telecommunications, optical computing, and photonics. The synthesis of chromophores containing the this compound moiety could lead to new NLO materials with enhanced performance, as predicted by computational studies like Density Functional Theory (DFT). researchgate.net

Continued Development of Green and Sustainable Chemistry Innovations for Picolinaldehyde Derivatives

The principles of green chemistry are increasingly guiding the development of new chemical processes. For picolinaldehyde derivatives, this translates to the development of more environmentally benign and efficient synthetic methods.

Visible-Light Photoredox Catalysis:

Recent research has demonstrated the green synthesis of polysubstituted picolinaldehydes using a metal-free, visible-light-induced photoredox method. organic-chemistry.orgacs.orgresearchgate.net This approach avoids the use of harsh reagents and metal catalysts, operating under mild conditions with high efficiency and a broad functional group tolerance. organic-chemistry.orgacs.orgresearchgate.net Such methods could be adapted for the synthesis of this compound and its derivatives, offering a more sustainable alternative to traditional synthetic routes.

Biocatalysis:

Enzymes are powerful catalysts that can mediate chemical transformations with high selectivity and under mild, aqueous conditions. Aldolases and hydroxynitrile lyases have been shown to catalyze reactions involving picolinaldehyde, leading to the stereoselective construction of C-C bonds. frontiersin.orgnih.gov The use of biocatalysts in the synthesis of chiral derivatives of this compound would be a significant advancement in green chemistry, providing access to enantiomerically pure compounds for applications in pharmaceuticals and other life sciences.

Solvent-Free and Heterogeneous Catalysis:

Cross-Disciplinary Research at the Interface of Chemical Biology and Supramolecular Chemistry

The ability of picolinaldehyde derivatives to act as ligands for metal ions and to participate in the formation of complex molecular architectures makes them valuable tools in chemical biology and supramolecular chemistry.

Chemical Probes and Sensors:

Picolinaldehyde derivatives can be used to synthesize fluorescent chemosensors for the detection of metal ions. researchgate.net The binding of a metal ion to a ligand containing a picolinaldehyde moiety can lead to a change in its fluorescence properties, allowing for the sensitive and selective detection of the target ion. The development of this compound-based sensors could have applications in environmental monitoring and biological imaging.

Supramolecular Assemblies:

The hydrazone functional group, which can be readily formed from picolinaldehyde, is a versatile building block in supramolecular chemistry. scielo.org.coresearchgate.net Hydrazone-based ligands can self-assemble in the presence of metal ions to form complex structures such as molecular switches and metallo-assemblies. scielo.org.coresearchgate.net The isopropyl group in this compound could influence the self-assembly process, leading to the formation of novel supramolecular architectures with unique properties.

Bioactive Compounds and Drug Discovery:

Picolinaldehyde derivatives are important intermediates in the synthesis of biologically active compounds. nih.gov They can be used as protecting groups for carboxylic acids in peptide synthesis, with the resulting hydrazone amides exhibiting orthogonal reactivity to esters. acs.org Furthermore, metal complexes of picolinaldehyde have been identified as catalysts for the racemization of amino acids, which is a key step in dynamic kinetic resolution processes for the synthesis of enantiopure amino acids. acs.org The incorporation of the this compound scaffold into new drug candidates could lead to compounds with improved efficacy and pharmacokinetic properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.